molecular formula C21H21N5OS B2969294 N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1207028-14-5

N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2969294
CAS No.: 1207028-14-5
M. Wt: 391.49
InChI Key: SYESIDMNZGEYDV-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of certain enzymes. For instance, some thiazole derivatives have been reported to inhibit neuronal nitric oxide synthase (nNOS), an enzyme associated with neuronal loss in various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde under acidic conditions.

    Pyrazole Formation: The pyrazole ring is typically formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, converting them to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related and have been studied for their pharmacological properties.

Uniqueness

N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of benzothiazole and pyrazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a versatile compound in scientific research .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-4-15-8-7-10-17-18(15)24-21(28-17)26(13-16-9-5-6-11-22-16)20(27)19-14(2)12-23-25(19)3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESIDMNZGEYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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